molecular formula C11H9N3O B073754 Bis(2-pyridyl) ketone oxime CAS No. 1562-95-4

Bis(2-pyridyl) ketone oxime

Cat. No. B073754
Key on ui cas rn: 1562-95-4
M. Wt: 199.21 g/mol
InChI Key: RZHHBDXWQUIRSQ-LUAWRHEFSA-N
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Patent
US05763450

Procedure details

2 g of di-2-pyridyl-ketone and 1.51 g of hydroxylamine-hydrochloride are added to 13 ml of pyridine and the mixture is held at reflux for 4 hrs. After concentration and cooling there are isolated 2.95 g of crude di-2-pyridyl ketone oxime (contaminated with salts). Addition of 1.18 g of ammonium acetate, 44 ml of dil. ammonia, 30 ml of water and 30 ml of ethanol yields a suspension which is treated portionwise with 4.5 g of zinc powder. The mixture is held at reflux for 4 hrs., cooled and suction filtered. The filtrate is concentrated and the residue is triturated with methanol. 2.54 g of crude C,C-dipyridin-2-yl-methylamine are isolated. Yield: 93%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)=O.Cl.[NH2:16][OH:17]>N1C=CC=CC=1>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[N:16][OH:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)C1=NC=CC=C1
Name
Quantity
1.51 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
13 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hrs
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
TEMPERATURE
Type
TEMPERATURE
Details
cooling there

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(C1=NC=CC=C1)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: CALCULATEDPERCENTYIELD 136.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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